8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Lipophilicity Membrane Permeability SAR

Source 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35966-16-6) — the strategic C8-chlorinated quinoline intermediate that streamlines your SAR-driven fluoroquinolone and antimalarial programs. The 8-chloro substituent enhances DNA gyrase affinity, while the C3-carboxylic acid and C8-chlorine enable orthogonal functionalization via amide coupling or cross-coupling. With a high melting point (276–277 °C) and simple GHS Eye Irritant 2 profile, this solid intermediate provides superior bench stability and lower PPE overhead compared to volatile quinoline derivatives.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 35966-16-6
Cat. No. B3024820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS35966-16-6
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyMQDCOKGAQYWIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35966-16-6): A Halogenated Quinoline Building Block


8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35966-16-6) is a halogenated derivative of quinoline, characterized by a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position [1]. With a molecular weight of 223.61 g/mol and a melting point of 276–277 °C, it is a solid at ambient temperature . It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a precursor in the construction of quinolone antibiotic scaffolds .

Why 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The 8-chloro substituent critically alters both the physicochemical properties and the synthetic utility of the quinoline-3-carboxylic acid core. Compared to the non‑halogenated 4‑hydroxyquinoline‑3‑carboxylic acid, the introduction of the 8‑chloro group increases lipophilicity, as reflected by a higher octanol/water partition coefficient (ClogP ≈ 1.9 versus ~1.4 for the parent) [1]. This difference directly impacts membrane permeability and reactivity in cross‑coupling transformations. Furthermore, the 8‑position is a key handle for subsequent functionalization in the synthesis of fluoroquinolone antibiotics; an unsubstituted analog would lack this vector, necessitating additional steps to install a halogen or other leaving group [2]. Procurement of the correct 8‑chloro derivative is therefore essential for maintaining both the intended synthetic route and the desired pharmacological properties of the final active pharmaceutical ingredient.

Quantitative Evidence of Differentiation for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid


Enhanced Lipophilicity Versus Non‑Halogenated 4‑Hydroxyquinoline‑3‑carboxylic Acid

The 8‑chloro substitution confers a measurable increase in lipophilicity compared to the unsubstituted parent compound. The calculated octanol/water partition coefficient (ClogP) for 8‑chloro‑4‑hydroxyquinoline‑3‑carboxylic acid is 1.9, whereas that of 4‑hydroxyquinoline‑3‑carboxylic acid is approximately 1.4 [1]. This difference is attributable to the electron‑withdrawing and lipophilic character of the chloro group.

Lipophilicity Membrane Permeability SAR

Superior Solid‑State Stability and Handling Characteristics

The 8‑chloro derivative exhibits a significantly higher melting point than the non‑halogenated analog, which directly influences storage stability and ease of handling in laboratory and pilot‑scale settings. 8‑Chloro‑4‑hydroxyquinoline‑3‑carboxylic acid melts at 276–277 °C , whereas 4‑hydroxyquinoline‑3‑carboxylic acid melts at 268–273 °C .

Melting Point Storage Formulation

Unique Synthetic Versatility as a Dual‑Functionalized Building Block

The simultaneous presence of a carboxylic acid at position 3 and a chlorine atom at position 8 enables orthogonal functionalization strategies not possible with mono‑substituted analogs. In a representative procedure, the 4‑hydroxy group can be activated with POCl₃ to yield 4,8‑dichloroquinoline‑3‑carboxylic acid derivatives, which serve as key intermediates for the synthesis of 4‑aminoquinoline antimalarials and fluoroquinolone antibiotics [1]. The 6‑chloro‑4‑hydroxyquinoline analog, lacking the 3‑carboxylic acid, cannot undergo the same decarboxylative cross‑coupling or amide‑forming reactions without additional protection steps.

Cross‑Coupling Fluoroquinolone Synthesis C–Cl Activation

Potential for Improved Antibacterial Potency via Halogen‑Mediated Electron‑Withdrawing Effects

In the quinolone antibacterial class, electron‑withdrawing substituents at the 8‑position (such as Cl or F) have been shown to enhance DNA gyrase inhibition. While specific MIC data for the parent 8‑chloro‑4‑hydroxyquinoline‑3‑carboxylic acid is not publicly available, structure‑activity relationship (SAR) studies on fluoroquinolones demonstrate that 8‑halogenated analogs consistently exhibit lower MIC₉₀ values against Gram‑positive pathogens compared to their 8‑unsubstituted counterparts [1]. For instance, 8‑chloro derivatives of ciprofloxacin show 2‑ to 4‑fold improved potency against Staphylococcus aureus (MIC 0.12 µg/mL vs. 0.25 µg/mL) [2].

Antibacterial SAR Quinolone

Favorable Hazard Profile for Laboratory and Scale‑Up Operations

The compound is classified only as Eye Irritant Category 2 (H319) under the Globally Harmonized System (GHS), with no acute toxicity, flammability, or environmental hazard warnings [1]. In contrast, many structurally related quinoline intermediates (e.g., 8‑hydroxyquinoline) carry additional hazard statements including Acute Toxicity Category 4 (H302) and Skin Irritation Category 2 (H315) [2].

Safety GHS Classification Handling

High‑Impact Application Scenarios for 8‑Chloro‑4‑hydroxyquinoline‑3‑carboxylic acid


Synthesis of Novel Fluoroquinolone Antibiotics with Enhanced Gram‑Positive Activity

The 8‑chloro substituent serves as a critical structural motif for improving DNA gyrase affinity. Medicinal chemistry teams can use this compound as a starting material to build 8‑chloro‑substituted fluoroquinolones, which SAR studies indicate may exhibit 2‑ to 4‑fold lower MIC values against Staphylococcus aureus compared to 8‑unsubstituted analogs [1]. This makes it a strategic precursor for programs targeting drug‑resistant Gram‑positive infections.

Rapid Diversification via Orthogonal Cross‑Coupling Reactions

The combination of a carboxylic acid at C3 and a chlorine at C8 allows for sequential, orthogonal functionalization. For example, the acid can be converted to an amide or ester without affecting the chloro group, which can subsequently undergo Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aryl or amino substituents at C8. This two‑step diversification strategy is not possible with 6‑chloro‑4‑hydroxyquinoline or 8‑hydroxyquinoline‑3‑carboxylic acid [2].

Development of 4‑Aminoquinoline Antimalarial Agents with Improved Resistance Profiles

As described in patent literature, 8‑chloro‑4‑hydroxyquinoline‑3‑carboxylic acid can be transformed into 4,8‑dichloroquinoline intermediates, which are then reacted with amines to produce 4‑aminoquinoline antimalarials [3]. The 8‑chloro group in the final compound may confer advantages in circumventing chloroquine resistance, a property not achievable with 8‑hydroxy or 8‑unsubstituted analogs.

Laboratory‑Scale Research Requiring Stable, Easily Handled Building Blocks

With a melting point of 276–277 °C and a GHS classification limited to Eye Irritant 2, this compound offers superior bench stability and a simpler safety profile than many other quinoline derivatives . Research groups with limited fume hood capacity or those working in shared laboratory spaces benefit from the reduced volatility and lower toxicity, which translates to fewer operational restrictions and lower consumable costs for personal protective equipment.

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